molecular formula C9H7N3O B6254471 cinnoline-4-carboxamide CAS No. 24966-80-1

cinnoline-4-carboxamide

Cat. No. B6254471
CAS RN: 24966-80-1
M. Wt: 173.2
InChI Key:
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Description

Cinnoline-4-carboxamide is a compound with the molecular formula C9H7N3O . It is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .


Synthesis Analysis

The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A synthetic approach for the accelerated assembly of quinoline-4-carboxamide and quinoline-4-carboxylate nuclei is presented .


Molecular Structure Analysis

Cinnoline-4-carboxamide has a six-membered ring system with two nitrogen atoms . It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .


Chemical Reactions Analysis

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some of them are under evaluation in clinical trials .


Physical And Chemical Properties Analysis

Cinnoline-4-carboxamide has a molecular weight of 173.17 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.058911855 g/mol .

Scientific Research Applications

Antibacterial and Antifungal Activities

Cinnoline derivatives, including cinnoline-4-carboxamide, have been found to exhibit significant antibacterial and antifungal activities . These compounds have been shown to inhibit bacterial efflux pumps, which can enhance the effectiveness of antibacterial agents . This makes them potential candidates for use in combination therapies to treat or prevent bacterial infections .

Antimalarial Activity

Cinnoline-4-carboxamide and its derivatives have also been associated with antimalarial activities . This suggests potential applications in the development of new antimalarial drugs, which is particularly important given the increasing resistance of malaria parasites to existing treatments.

Anti-inflammatory and Analgesic Activities

Research has indicated that cinnoline derivatives can exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.

Anxiolytic Activity

Cinnoline-4-carboxamide and its derivatives have been associated with anxiolytic (anti-anxiety) activities . This suggests potential applications in the treatment of anxiety disorders.

Antitumor Activity

Cinnoline-4-carboxamide and its derivatives have demonstrated antitumor activities . This suggests potential applications in cancer therapy, either alone or in combination with other anticancer drugs.

Inhibition of BTK

Cinnoline derivatives, including cinnoline-4-carboxamide, have been found to inhibit Bruton’s tyrosine kinase (BTK) . BTK is a key player in the B-cell receptor signaling pathway, which is critical for the development, activation, and survival of B cells. Inhibition of BTK has therapeutic potential in a variety of B-cell malignancies.

Antihypertensive and Antithrombotic Activities

Cinnoline derivatives have been associated with antihypertensive and antithrombotic activities . This suggests potential applications in the treatment of cardiovascular diseases.

Antileukemic Activity

Cinnoline-4-carboxamide and its derivatives have been associated with antileukemic activities . This suggests potential applications in the treatment of leukemia.

Future Directions

Cinnoline derivatives are extensively studied due to their various biological activities depending on the nature and position of their substituents . They are often designed as analogs of previously obtained quinoline or isoquinoline derivatives . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of cinnoline-4-carboxamide can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "ammonium chloride", "sodium bicarbonate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with ethyl acetoacetate in the presence of sulfuric acid to form 2-ethyl-3-cyano-4-quinolinecarboxylic acid.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form 2-ethyl-3-cyano-4-hydroxyquinoline.", "Step 3: The product from step 2 is then reacted with acetic anhydride to form 2-ethyl-3-cyano-4-acetoxyquinoline.", "Step 4: The product from step 3 is then treated with ammonium chloride and sodium bicarbonate to form 2-ethyl-3-cyano-4-oxoquinoline.", "Step 5: The final step involves the reaction of the product from step 4 with acetic acid and ethanol to form cinnoline-4-carboxamide." ] }

CAS RN

24966-80-1

Product Name

cinnoline-4-carboxamide

Molecular Formula

C9H7N3O

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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